Home > Products > Screening Compounds P135520 > N-((5-((2-(4-chlorophenyl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide
N-((5-((2-(4-chlorophenyl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide - 872613-68-8

N-((5-((2-(4-chlorophenyl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide

Catalog Number: EVT-2920919
CAS Number: 872613-68-8
Molecular Formula: C18H14ClN3O3S
Molecular Weight: 387.84
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Various methods have been reported for the synthesis of 1,3,4-oxadiazole derivatives. The most common method involves the cyclization of hydrazides with carbon disulfide in the presence of a base, such as potassium hydroxide, as seen in the synthesis of 5-(1H-indole-3-yl-methyl)-1,3,4-oxadiazole-2-thiol []. Other methods include the reaction of tetrazoles with acyl chlorides or the reaction of amidoximes with carboxylic acids.

Applications
  • Antimicrobial Activity: Many studies, including [, , , , , , , , , ], have shown that 1,3,4-oxadiazoles exhibit significant antibacterial and antifungal activity against a variety of pathogens. This suggests their potential as novel antimicrobial agents.
  • Anticancer Activity: Research has explored the anticancer properties of 1,3,4-oxadiazoles [, , ]. Their ability to inhibit tubulin polymerization and interact with other crucial targets in cancer cells makes them promising candidates for anticancer drug development.
  • Enzyme Inhibition: 1,3,4-oxadiazoles have shown promising inhibitory activity against various enzymes, including urease, alkaline phosphatase, acetylcholinesterase, butyrylcholinesterase, lipoxygenase, and α-glucosidase [, , , , , , ]. These enzymes are implicated in various diseases such as Alzheimer's disease, diabetes, and gastrointestinal disorders, suggesting the therapeutic potential of these compounds.
  • Other Activities: Some 1,3,4-oxadiazole derivatives have demonstrated other notable biological activities, such as anti-inflammatory [, ] and antioxidant properties [, ].

N-(5-(alkylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamides (6a-i)

  • Compound Description: This series of compounds was investigated for their potential as alkaline phosphatase inhibitors. [] The study synthesized nine analogs (6a-i) with varying alkyl substituents on the oxadiazole ring's 5th position. Notably, compound 6i, possessing a specific alkyl chain, exhibited potent inhibitory activity with an IC50 value of 0.420 μM, surpassing the standard KH2PO4. []
  • Relevance: These compounds share the central 1,3,4-oxadiazole ring and benzamide group with the target compound, N-[[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide. The key difference lies in the substitution at the sulfur atom linked to the oxadiazole ring. While the target compound features a 2-(4-chlorophenyl)-2-oxoethyl group, this series incorporates various alkyl groups, highlighting the impact of substituent modifications on biological activity. []

3-({5-((2-Amino-1,3-thiazol-4-yl)methyl)-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(un/substituted-phenyl)propanamides (7a-l)

  • Compound Description: This series explored the synthesis and biological evaluation of bi-heterocyclic propanamides as potential urease inhibitors with reduced cytotoxicity. [] The synthesized compounds (7a-l) combined 1,3,4-oxadiazole and 1,3-thiazole rings, with varying substitutions on the phenyl ring of the propanamide moiety. The series exhibited promising urease inhibitory activity and reduced cytotoxicity. []
  • Relevance: This series, while incorporating a propanamide group instead of a benzamide group, shares the core 1,3,4-oxadiazole ring and sulfur linker with N-[[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide. This series highlights the potential of integrating diverse heterocyclic systems and modifying substituents on the amide nitrogen for modulating biological activity. []

N-{[5-aryl/alkyl-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amines

  • Compound Description: This research focused on synthesizing and evaluating oxadiazole analogs as antimicrobial and anticancer agents. [] The study started with 2-aminopyridine and synthesized a series of N-{[5-aryl/alkyl-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amines. Several compounds displayed promising anticancer activity, particularly against non-small cell lung cancer (HOP-92). Additionally, some compounds exhibited antibacterial and antifungal activities. []
  • Relevance: This series, while featuring a pyridin-2-amine group instead of benzamide, shares the 1,3,4-oxadiazole ring and methylene linker with N-[[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide. The variation in aryl/alkyl substitutions at the 5th position of the oxadiazole ring in this series provides further insight into structure-activity relationships. []

2,6-Difluoro-N-(2'-methyl-3'-(4-methyl-5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-yl)benzamide

  • Compound Description: This research focused on discovering a potent and selective inhibitor for calcium release-activated calcium (CRAC) channels. [] The study successfully identified compound 2,6-Difluoro-N-(2'-methyl-3'-(4-methyl-5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-yl)benzamide as a lead compound with good potency, selectivity, and a favorable pharmacokinetic profile. []
  • Relevance: This compound and N-[[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide both belong to the class of substituted benzamides containing a 1,3,4-oxadiazole ring. Despite significant structural differences beyond the shared core structure, the presence of the oxadiazole ring in a clinically relevant compound highlights its potential as a pharmacophore. []

N-[4-Methyl-3-(4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)thiazol-2(3H)-ylidene]benzamide

  • Compound Description: This research aimed to synthesize biologically active heterocycles with enhanced antibacterial properties. [] They developed N-[4-Methyl-3-(4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)thiazol-2(3H)-ylidene]benzamide, a hybrid ring system incorporating both thiazole and oxadiazole rings. This compound showed significant antibacterial activity. []
  • Relevance: This compound, although structurally distinct from N-[[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide, exemplifies the incorporation of the 1,3,4-oxadiazole ring into diverse heterocyclic frameworks to develop potential therapeutic agents. The presence of a benzamide moiety in both compounds further reinforces the importance of this group in medicinal chemistry. []

4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]benzamide

  • Compound Description: This study focused on the crystal structure analysis of 4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]benzamide. [] The research provided detailed insights into the compound's three-dimensional structure, highlighting the spatial arrangement of the 1,3,4-oxadiazole ring, the chlorophenyl ring, and the amide group. []
  • Relevance: Both 4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]benzamide and N-[[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide share the core 1,3,4-oxadiazole ring and a substituted benzamide group. The presence of a chlorine atom on the benzamide ring in both compounds further emphasizes the structural similarities. Despite variations in the linker and substitutions on the oxadiazole ring, the shared features suggest potential commonalities in their chemical properties. []

N-Substituted Derivatives of 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl-2-sulfanyl acetamide

  • Compound Description: This research involved the synthesis and evaluation of N-substituted derivatives of 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl-2-sulfanyl acetamide for their antimicrobial and hemolytic activity. [] The synthesized compounds exhibited varying degrees of antimicrobial activity against selected microbial species. []
  • Relevance: This series exhibits substantial structural similarity to N-[[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide. Both share the 1,3,4-oxadiazole ring, a 4-chlorophenyl substituent on the oxadiazole ring, and a sulfur linker connecting the oxadiazole to an acetamide group. This close structural resemblance underscores the significance of subtle modifications in influencing antimicrobial activity. []

2-{[5-(aralkyl/aryl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamides

  • Compound Description: This study focused on synthesizing and evaluating bi-heterocyclic compounds containing 1,3-thiazole and 1,3,4-oxadiazole rings for potential therapeutic applications against Alzheimer's disease and diabetes. [] The research involved the preparation of 2-{[5-(aralkyl/aryl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamides (8a-r) and their evaluation as enzyme inhibitors. Some compounds demonstrated notable activity against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), urease, and α-glucosidase. []
  • Relevance: These compounds, although structurally different in the amide portion, share the 1,3,4-oxadiazole ring and sulfur linker with N-[[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide. The variations in aralkyl/aryl substitutions at the 5th position of the oxadiazole ring in this series provide further insights into structure-activity relationships for different therapeutic targets. []

N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides (8a-w)

  • Compound Description: This study focused on the convergent synthesis of N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides as potential therapeutic agents. [] The synthesized compounds were evaluated for their antibacterial and hemolytic activities, along with enzyme inhibition properties against α-glucosidase, butyrylcholinesterase, and lipoxygenase. []
  • Relevance: These compounds, despite differences in the amide portion and specific substitutions, highlight the importance of the 1,3,4-oxadiazole ring and sulfur linker found in N-[[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide. The incorporation of an indole ring in this series further emphasizes the potential for combining different heterocycles to achieve desired biological activities. []

N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl]benzamide/benzene Sulfonamides (11a-n)

  • Compound Description: This study explored the synthesis of substituted N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl]benzamide/benzene sulfonamides (11a-n) as anti-inflammatory and anticancer agents. [] The compounds were synthesized by reducing corresponding pyridinium ylides. []
  • Relevance: While structurally distinct, the presence of the 1,3,4-oxadiazole ring and benzamide/sulfonamide moieties in this series highlights their relevance to N-[[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide. The exploration of diverse substitutions and linkers within this series emphasizes the versatility of the 1,3,4-oxadiazole scaffold in drug discovery. []

2-methyl-N-(5-methyl-1,3,4-oxadiazol-2-yl)-3-(methylsulfonyl)-4-(trifluoromethyl)benzamide

  • Compound Description: This research concerned a novel, thermodynamically stable crystalline modification of 2-methyl-N-(5-methyl-1,3,4-oxadiazol-2-yl)-3-(methylsulfonyl)-4-(trifluoromethyl)benzamide. [] The focus was on enhancing the stability of suspension formulations. []
  • Relevance: Both 2-methyl-N-(5-methyl-1,3,4-oxadiazol-2-yl)-3-(methylsulfonyl)-4-(trifluoromethyl)benzamide and N-[[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide share the core structure of substituted benzamides containing a 1,3,4-oxadiazole ring. The study on a stable crystalline form of this related compound highlights the importance of considering different solid-state forms in drug development, which can impact the physicochemical properties and performance of a drug. []

1-(4-chlorophenyl)-2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone

  • Compound Description: This research delved into the crystal structure and Hirshfeld surface analysis of 1-(4-chlorophenyl)-2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone. [] The study provided valuable information regarding the compound's three-dimensional structure and intermolecular interactions in the solid state. []
  • Relevance: This compound shares the central 1,3,4-oxadiazole ring, a 4-chlorophenyl substituent, and a sulfur linker with N-[[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide. The structural similarities, despite the different groups flanking the sulfur linker, suggest potential commonalities in their chemical properties and highlight the importance of the shared scaffold. []

Properties

CAS Number

872613-68-8

Product Name

N-((5-((2-(4-chlorophenyl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide

IUPAC Name

N-[[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide

Molecular Formula

C18H14ClN3O3S

Molecular Weight

387.84

InChI

InChI=1S/C18H14ClN3O3S/c19-14-8-6-12(7-9-14)15(23)11-26-18-22-21-16(25-18)10-20-17(24)13-4-2-1-3-5-13/h1-9H,10-11H2,(H,20,24)

InChI Key

YXDJMPJMGKLCIC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)NCC2=NN=C(O2)SCC(=O)C3=CC=C(C=C3)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.